

Application Notes and Protocols for Neuraminidase Inhibition Assay of Urolithin M5

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Compound of Interest

Compound Name: Urolithin M5

Cat. No.: B15565226

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Introduction

Urolithin M5, a metabolite derived from ellagic acid, has garnered significant interest for its potential therapeutic properties, including its activity as a neuraminidase inhibitor.^{[1][2][3][4]} Neuraminidase, a key enzyme for influenza virus replication and release, is a prime target for antiviral drug development.^[5] This document provides a comprehensive guide to performing a neuraminidase inhibition assay for **Urolithin M5**, focusing on the widely adopted fluorescence-based method utilizing the substrate 2'-(4-methylumbelliferyl)- α -D-N-acetylneuraminic acid (MUNANA).^{[5][6][7]}

The principle of this assay lies in the enzymatic cleavage of the non-fluorescent MUNANA substrate by neuraminidase, which releases the highly fluorescent product 4-methylumbelliferone (4-MU). The fluorescence intensity is directly proportional to the neuraminidase activity. In the presence of an inhibitor like **Urolithin M5**, the enzymatic activity is reduced, leading to a decrease in fluorescence. This allows for the quantification of the inhibitory potential of the compound, typically expressed as the half-maximal inhibitory concentration (IC₅₀).^{[5][6][7]}

Experimental Protocols

Materials and Reagents

Reagent/Material	Supplier/Specifications
Urolithin M5	MedchemExpress, APExBIO, or equivalent
Recombinant Neuraminidase (e.g., from H1N1, H3N2)	ProZyme, Sino Biological, or equivalent
MUNANA Substrate	Sigma-Aldrich, Thermo Fisher Scientific
4-Methylumbelliferone (4-MU)	Sigma-Aldrich, for standard curve
Oseltamivir Carboxylate	Positive Control; Toronto Research Chemicals or equivalent
Assay Buffer (e.g., MES buffer with CaCl ₂)	Prepare in-house or purchase
Dimethyl Sulfoxide (DMSO)	ACS grade or higher
96-well black, flat-bottom microplates	Corning, Greiner Bio-One, or equivalent
Fluorescence microplate reader	Capable of Ex/Em at ~365/450 nm
Standard laboratory equipment	Pipettes, tubes, etc.

Preparation of Solutions

- **Urolithin M5 Stock Solution:** Prepare a high-concentration stock solution (e.g., 10 mM) of **Urolithin M5** in DMSO. Store at -20°C.
- **Working Solutions of Urolithin M5:** Prepare serial dilutions of the **Urolithin M5** stock solution in assay buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay wells should be kept below 1% to avoid solvent effects on enzyme activity.
- **Neuraminidase Enzyme Solution:** Dilute the recombinant neuraminidase in cold assay buffer to a working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired assay time.
- **MUNANA Substrate Solution:** Prepare the MUNANA substrate solution in assay buffer at a concentration of 100 µM. Protect this solution from light.

- 4-MU Standard Curve Solutions: Prepare a series of dilutions of 4-MU in assay buffer to generate a standard curve for quantifying the amount of product formed.
- Positive Control (Oseltamivir Carboxylate): Prepare a stock solution and serial dilutions of oseltamivir carboxylate in assay buffer.

Neuraminidase Inhibition Assay Protocol

- Plate Setup:
 - Add 25 μ L of assay buffer to the "blank" (no enzyme) and "vehicle control" (enzyme + DMSO) wells of a 96-well black microplate.
 - Add 25 μ L of the serially diluted **Urolithin M5** or positive control (oseltamivir) to the respective wells.
- Enzyme Addition:
 - Add 25 μ L of the diluted neuraminidase enzyme solution to all wells except the "blank" wells.
- Pre-incubation:
 - Mix the plate gently and incubate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
- Substrate Addition:
 - Add 50 μ L of the MUNANA substrate solution to all wells.
- Incubation:
 - Incubate the plate at 37°C for 60 minutes, protected from light.
- Reaction Termination (Optional but recommended):
 - The reaction can be stopped by adding a stop solution (e.g., 0.1 M glycine, pH 10.5).
- Fluorescence Measurement:

- Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 450 nm.

Data Analysis

- Subtract Background: Subtract the average fluorescence of the "blank" wells from all other wells.
- Calculate Percent Inhibition:
 - Percent Inhibition = $[1 - (\text{Fluorescence of test well} / \text{Fluorescence of vehicle control well})] \times 100$
- Determine IC₅₀:
 - Plot the percent inhibition against the logarithm of the **Urolithin M5** concentration.
 - Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Data Presentation

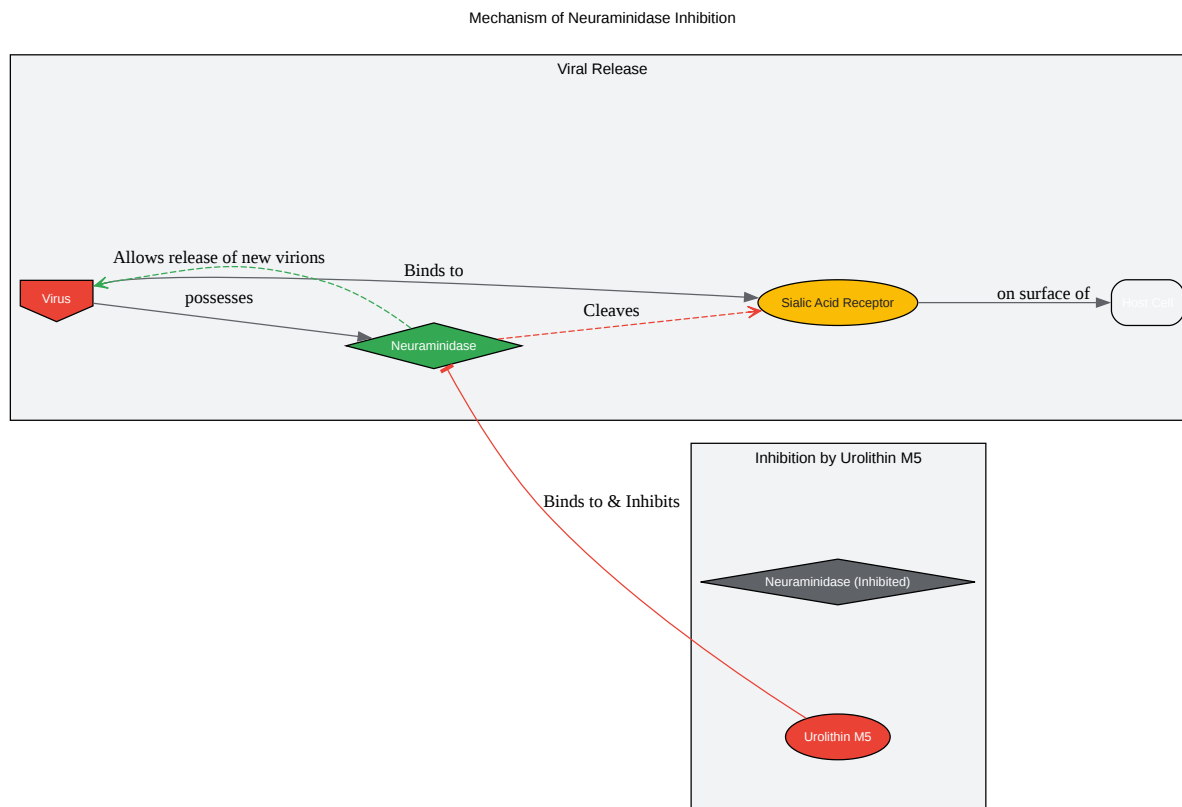
The quantitative results of the neuraminidase inhibition assay for **Urolithin M5** and a positive control can be summarized as follows:

Compound	IC ₅₀ (μM)
Urolithin M5	[Insert experimentally determined value]
Oseltamivir Carboxylate	[Insert experimentally determined value]

A study on **Urolithin M5** from the leaves of *Canarium album* reported an IC₅₀ ranging from 3.74 to 16.51 μM against different influenza A virus strains.[8]

Visualizations

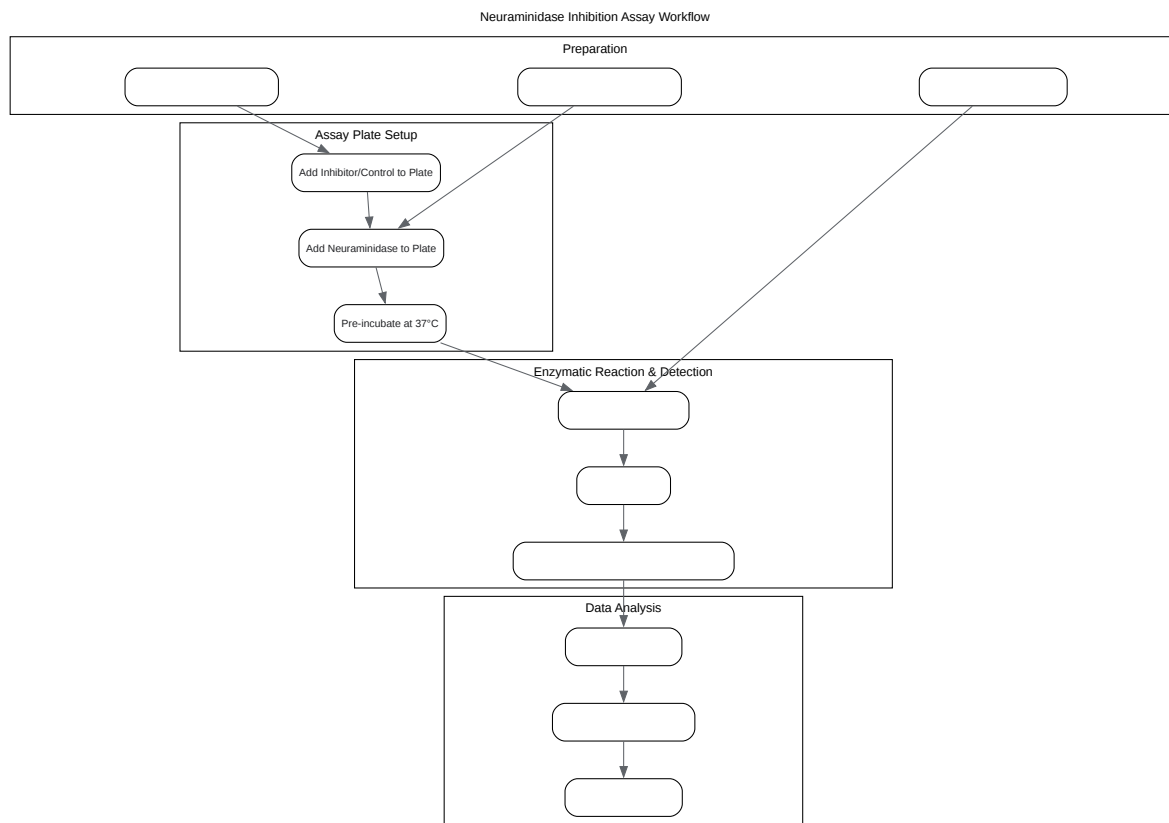
Mechanism of Neuraminidase Inhibition



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Caption: **Urolithin M5** inhibits neuraminidase, preventing viral release.

Experimental Workflow for Neuraminidase Inhibition Assay



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Caption: Workflow for the fluorescence-based neuraminidase inhibition assay.

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